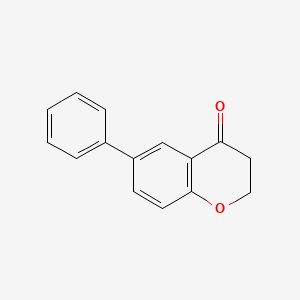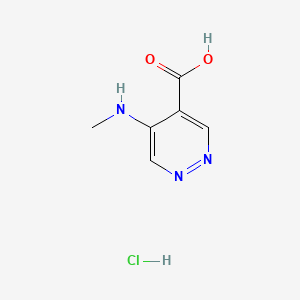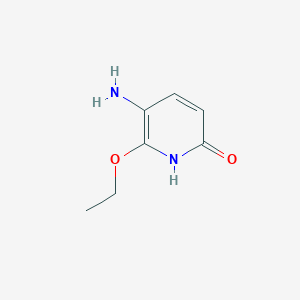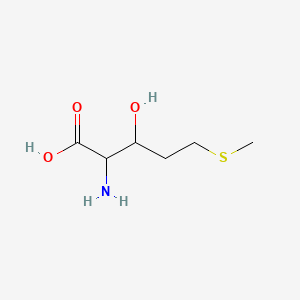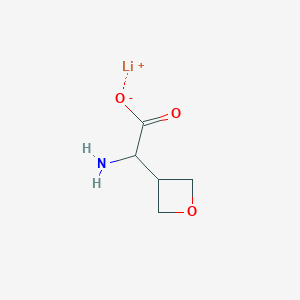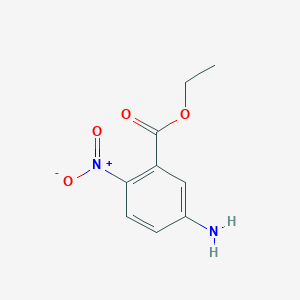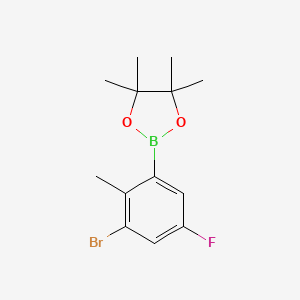
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-5-fluoro-2-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to deprotonate the boronic ester, facilitating the reaction.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the reactants used. For instance, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the phenyl ring of the boronic ester with another aromatic ring.
Applications De Recherche Scientifique
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Biological Research: The compound can be used to modify biomolecules for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes oxidative addition with an aryl halide, followed by transmetalation and reductive elimination to form the coupled product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-fluoro-2-methylphenylboronic acid
- 2-(3-Bromo-5-fluoro-2-methylphenyl)-2-methyl-1,3-dioxolane
- 3-Bromo-5-fluoro-2-methylphenyl acetate
Uniqueness
2-(3-Bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester functionality, which makes it highly reactive in cross-coupling reactions. The presence of bromine and fluorine atoms also provides additional sites for further functionalization, enhancing its versatility in organic synthesis.
Propriétés
Formule moléculaire |
C13H17BBrFO2 |
|---|---|
Poids moléculaire |
314.99 g/mol |
Nom IUPAC |
2-(3-bromo-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-10(6-9(16)7-11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Clé InChI |
CTSPDBKBVMLNHY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



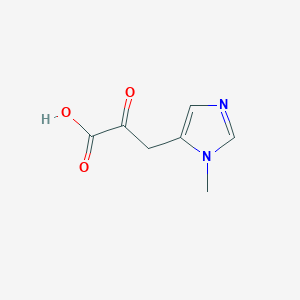
![3-[3-methyl-1-(1-phenyl-1H-pyrazole-3-carbonyl)piperidin-2-yl]propan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13520811.png)

![Tert-butyl 3'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13520818.png)

![2-[1-(Aminomethyl)cyclobutyl]acetonitrilehydrochloride](/img/structure/B13520823.png)
